4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid
Overview
Description
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 g/mol. This compound is characterized by a benzene ring substituted with a methoxy group (-OCH3) at the 4-position and a 2-oxoimidazolidin-1-yl group at the 3-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid typically involves multiple steps, starting with the formation of the benzene ring and subsequent functional group modifications. One common synthetic route includes the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction to Aniline: Nitrobenzene is reduced to aniline.
Diazo Coupling Reaction: Aniline undergoes diazo coupling to form a diazonium salt.
Substitution with Methoxy Group: The diazonium salt is then substituted with a methoxy group to form 4-methoxyaniline.
Formation of Imidazolidinone Ring: The 4-methoxyaniline is reacted with ethylene glycol and urea to form the 2-oxoimidazolidin-1-yl group.
Carboxylation: Finally, the carboxylic acid group is introduced to complete the synthesis of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents on the benzene ring or the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the benzene or imidazolidinone ring.
Scientific Research Applications
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and interactions with biomolecules.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid is similar to other compounds with similar functional groups and structures, such as:
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid
4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
4-methoxy-3-(2-oxoimidazolidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-9-3-2-7(10(14)15)6-8(9)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDGLVHPHKJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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